molecular formula C7H14N2O4S B1339735 1-Ethyl-3-methylimidazolium methyl sulfate CAS No. 516474-01-4

1-Ethyl-3-methylimidazolium methyl sulfate

Cat. No. B1339735
CAS RN: 516474-01-4
M. Wt: 222.26 g/mol
InChI Key: BXSDLSWVIAITRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-methylimidazolium methyl sulfate is a water-miscible, aprotic room temperature ionic liquid . It is used as an alternative to the corresponding halide salts in metathesis reactions to prepare other ionic liquids . It is also utilized in the study of layering and shear properties of ionic liquid between nano-films and mica surfaces .


Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate involves a continuous flow process in a PTFE micro-capillary . A Y-shaped microfluidic junction is used to mix the incoming reactants. The yield increases monotonically as the reaction temperature is increased, while it reduces with an increase in the diameter of the micro-capillary .


Molecular Structure Analysis

The electronic and structural properties of the ion pair 1-ethyl-3-methylimidazolium ethyl sulfate have been studied using density functional methods . Three locally stable conformers of the ion pair complex are considered to analyze molecular interactions between its cation and anion .


Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium ethyl sulfate is used in metathesis reactions to prepare other ionic liquids . It is also used as an eluent modifier to the mobile phase, resulting in better separation of the three positional isomers of benzoic acid by reversed-phase (RP) high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium ethyl sulfate is a water-miscible, aprotic room temperature ionic liquid . Its physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components .

Future Directions

Ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate have been widely used in a variety of applications like catalysis, organic synthesis, solvent extraction, and electrochemistry . Their physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components, making them attractive in various separation processes . Future research may focus on optimizing the synthesis process and exploring new applications.

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSDLSWVIAITRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049310
Record name 1-Ethyl-3-methylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium methyl sulfate

CAS RN

516474-01-4
Record name 1-Ethyl-3-methylimidazolium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Methyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methylimidazolium methyl sulfate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methylimidazolium methyl sulfate
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-methylimidazolium methyl sulfate
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-methylimidazolium methyl sulfate
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-methylimidazolium methyl sulfate
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-methylimidazolium methyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.